4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
The compound “4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone” appears to be a complex organic molecule. It likely contains a phenyl ring (a hexagonal ring of carbon atoms, also known as a benzene ring) with bromine, fluorine, and methyl groups attached at various positions, as well as a propiophenone group (a three-carbon chain attached to a phenyl ring via a carbonyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the phenyl ring. Bromination and fluorination reactions could introduce the bromine and fluorine atoms, respectively. The methyl groups could be added through a Friedel-Crafts alkylation reaction. The propiophenone group could potentially be introduced through a condensation reaction1.Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the various functional groups on the phenyl ring. The presence of electron-withdrawing groups (like bromine and fluorine) and electron-donating groups (like the methyl groups) could cause interesting effects on the electronic distribution within the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine and fluorine atoms might make the compound susceptible to nucleophilic aromatic substitution reactions. The carbonyl group in the propiophenone portion of the molecule could be involved in various reactions, such as nucleophilic addition or condensation reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity2.Scientific Research Applications
Electrophilic Substitution and Rearrangement
Research has explored the dynamics of electrophilic substitution and rearrangement involving brominated and dimethylphenol compounds. For instance, the study of bromination reactions of dimethylphenols has led to insights into the production of various brominated phenolic derivatives, which are essential in understanding the reactivity and potential applications of such compounds in synthetic chemistry (Brittain et al., 1982).
Phase Transfer Catalyzed Polymerization
The phase transfer catalyzed (PTC) polymerization of brominated dimethylphenols, such as 4-bromo-2,6-dimethylphenol, in the presence of various initiators and comonomers, has been a subject of research. These studies provide insights into the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights, offering potential applications in the development of polymeric materials with specific properties (Percec & Wang, 1991).
Interaction with Micellar Systems
Investigations into the binding of phenolic compounds, including brominated and dimethylphenols, to micellar systems like cetyltrimethylammonium chloride (CTAC) have been conducted. These studies are crucial for understanding the interactions of such compounds with biological membranes and could have implications in the fields of drug delivery and biochemistry (Senz & Gsponer, 1994).
Analytical and Detection Methods
Research on the conversion of bromophenols, including those derived from brominated dimethylphenols, into detectable derivatives for analytical purposes has been explored. These methods are essential for the detection and quantification of such compounds in various matrices, which is crucial for environmental monitoring and chemical analysis (Mishra et al., 2001).
Safety And Hazards
Without specific information on this compound, it’s hard to comment on its safety and hazards. However, as a general rule, compounds containing bromine and fluorine atoms should be handled with care, as they can be hazardous3.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or industrial chemistry, depending on its specific characteristics.
Please note that this is a general analysis based on the name of the compound and common reactions involving similar functional groups. For a detailed and accurate analysis, experimental data and further studies would be required.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCQOBJYAYNQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644804 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898755-10-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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